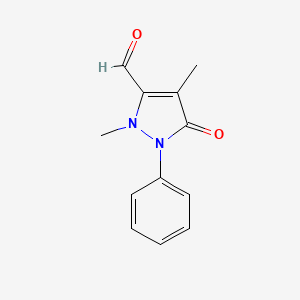

2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde

Description

Significance of Pyrazole (B372694) Heterocycles in Synthetic Organic Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. britannica.comijraset.com This structural motif is a cornerstone in the development of a vast array of organic compounds, primarily due to its remarkable versatility and biological relevance. nih.govresearchgate.net In the realm of synthetic chemistry, the pyrazole nucleus serves as a privileged scaffold, meaning its framework is frequently found in biologically active compounds. ijraset.comglobalresearchonline.net

The significance of pyrazoles stems from their diverse applications across various fields, including pharmaceuticals and agrochemicals. nih.govglobalresearchonline.net Many commercially available drugs incorporate the pyrazole ring, highlighting its importance in medicinal chemistry. Examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole. nih.gov The broad spectrum of pharmacological activities associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, antitumor, antiviral, antidepressant, and antifungal properties. ijraset.comresearchgate.netglobalresearchonline.net The ready accessibility and diverse chemical reactivity of the pyrazole core make it an attractive target for synthetic chemists aiming to develop novel molecules with specific biological functions. globalresearchonline.net

Role of the Carbaldehyde Moiety in Molecular Design and Functionalization

The carbaldehyde group (–CHO) attached to the pyrazole ring at the 3-position is a critical feature for molecular design and further chemical modification. Aldehydes are highly versatile functional groups in organic synthesis, capable of undergoing a wide range of chemical transformations. This reactivity allows the 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde molecule to serve as a valuable intermediate or building block for constructing more complex molecular architectures. umich.eduresearchgate.net

The carbaldehyde moiety enables numerous synthetic operations, including:

Condensation Reactions: It can react with active methylene (B1212753) compounds, amines, and hydrazines to form larger, more elaborate structures like chalcones and Schiff bases. umich.edu

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives. umich.eduresearchgate.net

C-H Functionalization: The carbonyl group can act as a directing group, facilitating the activation of otherwise inert C–H bonds in its vicinity, a powerful strategy for efficient and atom-economical synthesis. nih.govacs.org

Multicomponent Reactions: Aldehydes are key components in many multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step, enhancing synthetic efficiency. nih.gov

This functional handle is pivotal for the strategic diversification of the pyrazole scaffold, enabling researchers to systematically modify the molecule to explore its structure-activity relationships for various applications. dntb.gov.ua

Structural and Electronic Features of the 2,4-Dimethyl-5-oxo-1-phenylpyrazole Framework

The structural and electronic properties of the 2,4-Dimethyl-5-oxo-1-phenylpyrazole framework are dictated by the interplay of its constituent parts: the pyrazolone (B3327878) ring, the N-phenyl substituent, the two methyl groups, and the carbaldehyde group. The core five-membered pyrazole ring is known to be essentially planar. nih.govresearchgate.net

Key structural characteristics, often inferred from crystallographic studies of closely related compounds like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 4-formylantipyrine, include:

Planarity: The pyrazole ring itself is aromatic and planar. ijraset.comnih.gov The carbaldehyde group is often found to be nearly coplanar with the attached pyrazole ring, which facilitates electronic conjugation. nih.gov

Dihedral Angles: A significant structural feature is the dihedral angle between the plane of the pyrazole ring and the attached phenyl ring at the N1 position. This angle can vary depending on the substitution pattern and crystal packing forces. nih.govnih.gov

Bond Characteristics: The presence of the oxo group at the C5 position creates a pyrazolone system. The bond lengths within the ring and the exocyclic C=O bond indicate a degree of electron delocalization across the conjugated system. nih.gov

The electronic nature of the molecule is characterized by a conjugated π-system that extends from the phenyl ring, through the pyrazole nucleus, and into the carbaldehyde group. This extended conjugation influences the molecule's chemical reactivity and physical properties, such as its absorption of ultraviolet light. rsc.orgresearchgate.net The electron-withdrawing nature of the carbaldehyde and oxo groups, combined with the electron-donating potential of the nitrogen atoms and methyl groups, creates a nuanced electronic landscape that governs the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Physicochemical Properties of the Related Compound 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde (4-Formylantipyrine) Note: Data for the specific title compound is not readily available; this table presents data for a closely related and well-studied isomer.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol nih.gov |

| Appearance | White solid nih.gov |

| Melting Point | 161-163 °C |

| Boiling Point | 343 °C (Predicted) nih.gov |

| IUPAC Name | 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde nih.gov |

Overview of Research Trajectories for This Chemical Entity

Research involving this compound and its isomers is primarily focused on its utility as a synthetic intermediate for the development of novel heterocyclic compounds with potential therapeutic value. umich.eduresearchgate.net The Vilsmeier-Haack reaction is a frequently employed method for the synthesis of such pyrazole-carbaldehydes, providing a reliable route to this important class of building blocks. researchgate.netresearchgate.netjocpr.com

Current and future research directions appear to follow several key trajectories:

Synthesis of Novel Bioactive Agents: A major focus is the use of this compound as a precursor to synthesize new molecules for biological screening. Researchers exploit the reactivity of the aldehyde group to create libraries of derivatives, which are then tested for a range of activities, including antimicrobial, anti-inflammatory, and antitumor effects. umich.eduresearchgate.net

Development of Advanced Materials: The chromophoric nature of the conjugated pyrazole system makes it a candidate for applications in materials science, such as the development of dyes and fluorescent probes. globalresearchonline.net

Exploration of New Synthetic Methodologies: The compound serves as a model substrate for developing and refining new synthetic reactions, particularly in the areas of C-H functionalization and multicomponent reactions. acs.orgnih.gov

Coordination Chemistry: The pyrazolone scaffold, with its nitrogen and oxygen atoms, can act as a ligand for metal ions, leading to the synthesis of coordination complexes with potential catalytic or medicinal applications.

The ongoing exploration of this chemical entity continues to highlight the versatility of the pyrazole scaffold in synthetic organic chemistry and its potential for yielding compounds of significant scientific and practical importance.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(8-15)13(2)14(12(9)16)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPJDPHUWEVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N(C1=O)C2=CC=CC=C2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368473 | |

| Record name | 2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91485-64-2 | |

| Record name | 2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2,4 Dimethyl 5 Oxo 1 Phenylpyrazole 3 Carbaldehyde

Historical and Classical Synthetic Routes to Pyrazole (B372694) Carbaldehydes

The foundational approaches to pyrazole synthesis have paved the way for the development of more sophisticated methods. Classically, the construction of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method first reported by Knorr in 1883. This fundamental reaction has been adapted and modified over the decades to produce a wide array of substituted pyrazoles.

Another classical approach involves the cyclocondensation of α,β-ethylenic ketones that possess a leaving group with hydrazines. Furthermore, the Pechmann reaction, traditionally used for coumarin (B35378) synthesis, has also been adapted for pyrazole derivatives under certain conditions. For the introduction of the carbaldehyde group, historical methods have heavily relied on the formylation of a pre-formed pyrazole ring. The Vilsmeier-Haack reaction, for instance, has been a cornerstone in the synthesis of pyrazole-4-carbaldehydes from the corresponding phenylhydrazones of methyl ketones.

Modern Methodologies for Pyrazole Ring Formation

In recent years, the focus has shifted towards developing more efficient, sustainable, and versatile synthetic routes. These modern methodologies often offer advantages such as higher yields, milder reaction conditions, and greater structural diversity.

Multi-component reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of compounds. For instance, a four-component reaction involving an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate (B1144303) is a common strategy for synthesizing highly substituted pyranopyrazoles, which can be precursors to other pyrazole derivatives. A notable MCR approach involves the one-pot synthesis of polysubstituted pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence.

The table below summarizes a selection of multi-component reactions for the synthesis of pyrazole derivatives.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Four-component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Piperidine, aqueous medium, room temperature | Pyrano[2,3-c]pyrazoles | |

| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite (B579905) K10, solvent-free, 65–70 °C | Pyrano[2,3-c]pyrazoles | |

| Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP, room temperature | Pyrazole-linked thiazoles |

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are both efficient and selective. Copper-catalyzed reactions, in particular, have been employed for the synthesis of pyrazoles due to the low cost and low toxicity of copper catalysts. These reactions can facilitate the formation of C-N and N-N bonds, which are crucial for the construction of the pyrazole ring.

Microwave-assisted synthesis has gained significant traction as it often leads to dramatic reductions in reaction times, increased yields, and improved purity of the products. This technique is particularly beneficial for the synthesis of heterocyclic compounds, including pyrazoles. For example, the condensation of chalcones with hydrazine hydrate can be efficiently carried out under microwave irradiation to yield pyrazole derivatives. The combination of copper catalysis and microwave irradiation presents a synergistic approach for the rapid and efficient synthesis of pyrazoles.

The following table provides examples of catalyst-mediated synthesis of pyrazoles.

| Catalyst | Reactants | Energy Source | Key Advantages | Reference |

| Nano-ZnO | Phenylhydrazine (B124118), Ethyl acetoacetate | Conventional heating | Green protocol, excellent yield (95%), short reaction time | |

| Copper(II) acetate | Aryl nitrile, Amine | Microwave | Rapid C-N and N-N bond formation | |

| Copper(II) triflate | β-enamino compounds, Propargyl acetates | Microwave | High yields (70-80%) of fully functionalized pyrroles |

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. This involves the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient methods such as microwave and ultrasonic irradiation. MCRs are inherently green due to their high atom economy and reduction of waste-generating workup and purification steps. The development of solvent-free reaction conditions is another key aspect of green pyrazole synthesis. These sustainable approaches are not only environmentally responsible but often lead to more efficient and economically viable synthetic processes.

Specific Formylation Techniques for Pyrazole-3-Carbaldehydes (e.g., Vilsmeier-Haack Reaction)

The introduction of a formyl group onto the pyrazole ring is a critical step in the synthesis of 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

The Vilsmeier-Haack reaction on appropriately substituted hydrazones is a convenient route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. Specifically, the reaction of phenylhydrazones derived from aryl methyl ketones with the Vilsmeier reagent leads to cyclization and formylation in a single pot to afford the desired pyrazole-4-carbaldehyde. This method has been successfully applied to the synthesis of a variety of pyrazole carbaldehydes.

Synthetic Elaboration from Precursor Molecules

The synthesis of this compound can also be achieved through the elaboration of simpler, pre-existing molecules. This can involve either the construction of the pyrazole ring with the required substituents already in place or the functionalization of a pre-formed pyrazole scaffold.

One common strategy involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For the target molecule, a suitably substituted β-ketoester could be reacted with phenylhydrazine to form the pyrazolone (B3327878) ring. Subsequent methylation and formylation would then yield the final product. Another approach is the [3+2] cycloaddition of a diazo compound with an alkyne, which is a powerful method for constructing the pyrazole ring.

Furthermore, existing pyrazole derivatives can be modified to introduce the necessary functional groups. For instance, a 1-phenyl-3-methyl-5-pyrazolone can be N-methylated at the 4-position, followed by formylation at the 3-position. The versatility of the pyrazole ring allows for a variety of functionalization reactions, making the synthetic elaboration from precursor molecules a flexible and powerful strategy.

Chemical Transformations and Mechanistic Insights of 2,4 Dimethyl 5 Oxo 1 Phenylpyrazole 3 Carbaldehyde

Reactivity at the Carbaldehyde Functional Group

The aldehyde functional group at the C3 position of the pyrazole (B372694) ring is a key site for chemical modifications, readily undergoing nucleophilic addition and condensation reactions, as well as oxidation and reduction.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent pyrazole ring system. smolecule.com Nucleophilic addition reactions typically proceed through the formation of a tetrahedral alkoxide intermediate. smolecule.com The reaction often begins with a proton-catalyzed attack of the nucleophile on the carbonyl carbon. smolecule.com Following a proton transfer, a hemiaminal tetrahedral intermediate is formed, which can then be dehydrated to yield the final addition product. smolecule.com

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Derivatives)

The carbaldehyde group readily participates in condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases, and related compounds like hydrazones.

Schiff Base Formation: The reaction with primary amines involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form a C=N double bond. For instance, the condensation of salicylaldehyde (B1680747) with 1-phenyl-2,3-dimethyl-4-amino-5-oxo-pyrazole results in the formation of a bidentate Schiff base ligand. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq These Schiff bases are significant in coordination chemistry and can form stable complexes with various transition metals. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Hydrazone Derivatives: Similarly, reactions with hydrazines and hydrazides yield hydrazones, which possess the -NHN=CH- pharmacophore. derpharmachemica.com These reactions are typically carried out by refluxing equimolar amounts of the pyrazole-carbaldehyde and the respective hydrazine (B178648) derivative in a suitable solvent, sometimes with an acid catalyst. derpharmachemica.comekb.eg For example, 1,3-diphenylpyrazole-4-carboxaldehyde reacts with aryl hydrazine derivatives in methanol (B129727) with a few drops of acetic acid to produce the corresponding hydrazones. ekb.eg Hydrazones derived from pyrazole aldehydes are of interest due to their potential biological activities. derpharmachemica.com

A variety of reagents can be used for these condensation reactions, leading to a diverse range of products. The following table summarizes some examples of condensation reactions involving pyrazole-carbaldehydes.

| Reactant | Product Type | Reference |

| Primary Amines | Schiff Bases (Imines) | researchgate.netuobaghdad.edu.iquobaghdad.edu.iq |

| Hydrazines/Hydrazides | Hydrazones | derpharmachemica.comekb.eg |

| Semicarbazide | Semicarbazones | umich.edu |

| Thiosemicarbazide | Thiosemicarbazones | umich.edu |

| Hydroxylamine (B1172632) | Oximes | umich.edu |

Oxidation and Reduction Pathways

The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided context, the general reactivity of pyrazole-carbaldehydes suggests these transformations are feasible. For example, the aerial oxidation of the 5-methyl group of 4-aminoantipyrine (B1666024) can lead to the formation of an aldehyde group, which then undergoes further reactions. nih.gov Conversely, the reduction of a pyrazole-carbonitrile has been shown to yield the corresponding aldehyde. researchgate.net

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic system and can undergo substitution reactions. Furthermore, the presence of multiple reactive sites allows for its use in the synthesis of fused heterocyclic systems.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The pyrazole ring is generally resistant to oxidation and reduction but can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation, typically at the C4 position. globalresearchonline.net The reactivity of the pyrazole ring can be influenced by the substituents present. Electron-donating groups can increase its reactivity towards electrophiles, while electron-withdrawing groups can make it more susceptible to nucleophilic attack. chim.it

Cyclization Reactions and Fused Heterocycle Formation

Pyrazole-carbaldehydes are valuable precursors for the synthesis of various fused heterocyclic systems. semanticscholar.org These reactions often involve the aldehyde group and another functional group on the pyrazole ring or a coreactant.

For example, domino reactions of 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) lead to the formation of pyrazolo[3,4-b]pyridone systems. nuph.edu.ua One-pot three-component cyclocondensation reactions of 1,3-diphenylpyrazole-4-carboxaldehyde with malononitrile (B47326) and thiol derivatives can yield penta-substituted pyridine (B92270) derivatives. ekb.eg The Vilsmeier-Haack reaction is a common method for introducing the formyl group onto the pyrazole ring, which can then be utilized in these cyclization reactions. researchgate.netsemanticscholar.org

The following table lists some of the fused heterocyclic systems that can be synthesized from pyrazole-carbaldehydes.

| Fused Heterocycle | Starting Materials | Reference |

| Pyrazolo[3,4-b]pyridones | Pyrazole-4-carbaldehydes, 3-methyl-5-aminopyrazole, 2,2-dimethyl-1,3-dioxane-4,6-dione | nuph.edu.ua |

| Penta-substituted Pyridines | Pyrazole-4-carboxaldehyde, malononitrile, thiol derivatives | ekb.eg |

| Pyrrolo[2,3-c]pyrazoles | Pyrazole-4-carbaldehydes and appropriate coreactants | semanticscholar.org |

| Thieno[2,3-c]pyrazoles | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and methyl thioglycolate | semanticscholar.org |

| Pyrazolo[3,4-d]pyridazines | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates and hydrazine | researchgate.net |

| Pyrazolo[3,4-d] smolecule.comumich.eduresearchgate.nettriazines | Pyrazole-4-carbaldehyde and sodium azide (B81097) followed by hydrazine hydrate (B1144303) | semanticscholar.org |

Intramolecular Reactions and Rearrangements

While specific studies on the intramolecular reactions and rearrangements of this compound are not extensively documented, the inherent reactivity of its functional groups suggests potential transformations. The pyrazolone (B3327878) ring system, coupled with the electrophilic aldehyde group, provides sites for potential intramolecular cyclization or rearrangement under specific conditions, such as thermal or photochemical induction.

Research on related pyrazole carbaldehydes indicates that the aldehyde functionality is a versatile handle for constructing fused heterocyclic systems. For instance, tandem reactions of 3-formylchromones with pyrazole derivatives lead to structurally diverse fused pyrazoles. nih.gov Although this is an intermolecular example, it highlights the reactivity of the pyrazole and aldehyde moieties that could potentially be mirrored in an intramolecular fashion if a suitable nucleophilic site were present on the N-phenyl ring or the methyl groups, possibly after activation.

One potential intramolecular reaction could involve the C-H activation of one of the methyl groups, followed by a nucleophilic attack on the aldehyde carbon, leading to a bicyclic system. However, such a reaction would likely require specific catalytic conditions. Another possibility is a rearrangement involving the pyrazolone ring itself, although this is less commonly observed for this stable heterocyclic core. The formation of a sydnone (B8496669) from a related pyrazole derivative, [(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(nitroso) amino]acetic acid, upon heating with acetic anhydride, demonstrates the capacity of the pyrazolone ring to participate in intramolecular cyclizations to form novel heterocyclic systems. nih.gov

The table below summarizes potential, though not experimentally confirmed for the title compound, intramolecular reaction types based on the reactivity of its constituent parts.

| Reaction Type | Potential Reacting Groups | Possible Product Type | Conditions |

| Intramolecular Aldol-type Condensation | Aldehyde and C4-Methyl group | Bicyclic pyrazolone derivative | Basic or Acidic Catalysis |

| Photochemical Rearrangement | Pyrazolone ring and Aldehyde | Isomeric structures | UV irradiation |

| Intramolecular Cyclization | Aldehyde and activated Phenyl ring | Fused heterocyclic system | Lewis acid catalysis |

Metal Coordination Chemistry as a Ligand

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for metal complexes. The key donor atoms are the carbonyl oxygen at the 5-position, the nitrogen atoms of the pyrazole ring, and the oxygen atom of the carbaldehyde group. The coordination chemistry of pyrazole derivatives is well-established, and they can act as versatile ligands for a large number of metal ions.

More commonly, the carbaldehyde group is first condensed with an amine to form a Schiff base ligand. These Schiff base derivatives, containing an additional imine nitrogen donor, exhibit enhanced chelating properties. For example, a hydrazone ligand prepared by the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with thiophene-2-carbohydrazide (B147627) has been used to synthesize complexes with a wide range of transition metals, including Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pd(II), Fe(III), and Ru(III). researchgate.net In these complexes, the ligand typically coordinates to the metal ion in its enolic form. researchgate.net

The coordination can occur in a bidentate or polydentate fashion, depending on the metal ion and the reaction conditions. The carbonyl oxygen and the azomethine nitrogen of the Schiff base are common coordination sites. The resulting metal chelates have been investigated for their varied geometries, including octahedral and square planar configurations.

The table below lists some reported metal complexes of ligands derived from a similar pyrazole-4-carbaldehyde core.

| Metal Ion | Ligand Type | Coordination Mode | Reported Geometry |

| Cu(II) | Hydrazone Schiff Base | Bidentate (N, O) | Square Planar |

| Ni(II) | Hydrazone Schiff Base | Bidentate (N, O) | Octahedral |

| Co(II) | Hydrazone Schiff Base | Bidentate (N, O) | Octahedral |

| Zn(II) | Hydrazone Schiff Base | Bidentate (N, O) | Tetrahedral |

| Pd(II) | Hydrazone Schiff Base | Bidentate (N, O) | Square Planar |

Data synthesized from studies on Schiff base derivatives of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde. researchgate.net

Detailed Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations specifically centered on reactions of this compound are limited. However, the mechanism of its synthesis, typically via the Vilsmeier-Haack reaction, and its participation in multicomponent reactions provide significant mechanistic insights.

The Vilsmeier-Haack reaction is a common method for the formylation of reactive aromatic and heteroaromatic substrates, including pyrazolones. The reaction involves an electrophilic substitution of the pyrazolone ring at the 4-position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrazolone ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final carbaldehyde product.

Pyrazole carbaldehydes are also valuable substrates in multicomponent reactions for the synthesis of complex heterocyclic molecules. For instance, they are used in the Debus-Radziszewski reaction to prepare imidazolylpyrazoles. researchgate.net These reactions typically proceed through a series of condensation and cyclization steps. The initial step often involves the Knoevenagel condensation of the pyrazole carbaldehyde with an active methylene (B1212753) compound. This is followed by a Michael addition and subsequent intramolecular cyclization to build the new heterocyclic ring. The aldehyde group of the pyrazole derivative acts as a crucial electrophile, initiating the reaction cascade.

Furthermore, the aldehyde group can be a key player in photocatalyzed reactions. In one innovative approach, α,β-unsaturated aldehydes, which can be conceptually related to the reactivity of heteroaromatic aldehydes, have been used in a domino photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed formyl fragmentation. acs.org In this sequence, the aldehyde acts as a photoremovable directing group, enabling the regioselective synthesis of pyrazoles. acs.org While this specific mechanism has not been reported for the title compound, it showcases the potential for advanced synthetic transformations involving the carbaldehyde functionality under photochemical conditions.

Derivatization and Analog Synthesis Based on the 2,4 Dimethyl 5 Oxo 1 Phenylpyrazole Core

Design and Synthesis of Advanced Pyrazole-Based Heterocycles

The aldehyde functionality at the C3 position of the pyrazole (B372694) ring is a key handle for the construction of fused and linked heterocyclic systems. Pyrazole carbaldehydes are widely recognized as valuable building blocks for creating more complex and biologically relevant molecules. bohrium.comresearchgate.net Various organic transformations can be employed to achieve pyrazole-fused or linked heterocyclic skeletons. researchgate.net

One of the most common strategies involves the condensation of the aldehyde group with active methylene (B1212753) compounds, followed by cyclization. For instance, multicomponent reactions involving pyrazole aldehydes, malononitrile (B47326), and other reagents are frequently used to synthesize fused systems like pyrano[2,3-c]pyrazoles. rsc.org While specific examples for 2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde are not extensively documented, the general reactivity pattern of analogous pyrazole-4-carbaldehydes provides a clear blueprint for its potential transformations.

For example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminopyrimidothiazolo[4,5-b]quinoxalin-4-one in acetic acid leads to the formation of a complex fused heterocyclic system. researchgate.net This demonstrates the utility of the aldehyde group in participating in condensation reactions to build intricate molecular frameworks. Similarly, pyrazole-3-carbaldehydes have been used to synthesize pyrazolylthiazolidin-4-ones through reaction with 2-mercaptoacetic acid and various aromatic amines. researchgate.net

The synthesis of pyrazole-fused pyrimidines is another well-established route. Four-component reactions of 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles with compounds like 6-amino-1,3-dimethyluracil (B104193) and primary aromatic amines can yield pyrimido[4,5-d]pyrimidines. These reactions highlight the efficiency of multicomponent strategies in generating molecular diversity from pyrazole aldehyde precursors.

A summary of representative reactions for analogous pyrazole aldehydes is presented in the table below, illustrating potential pathways for the derivatization of the target compound.

| Precursor Aldehyde | Reagents | Resulting Heterocycle | Reference |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminopyrimidothiazolo[4,5-b]quinoxalin-4-one, Acetic Acid | Fused Pyrimidothiazoloquinoxaline | researchgate.net |

| 3-(4-Nitrophenyl)-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehyde | 2-Mercaptoacetic acid, Aromatic Amines | Pyrazolylthiazolidin-4-one | researchgate.net |

| (Hetero)aromatic aldehydes, Hydrazine (B178648) hydrate (B1144303), β-ketoesters, Malononitrile | Piperidine, Water | Pyrano[2,3-c]pyrazole | |

| 3-Acetyl-2H-chromen-2-one, Phenylhydrazine (B124118), Vilsmeier-Haack reagent (POCl₃/DMF) | - | 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

Functionalization Strategies for Enhanced Chemical Utility

Beyond serving as a precursor for fused heterocycles, the this compound core can be modified through various functionalization strategies to enhance its chemical utility. These strategies can target the aldehyde group, the pyrazole ring, or the existing substituents.

The aldehyde group is the most reactive site for functionalization. It can be readily converted into other functional groups, such as:

Oximes: Reaction with hydroxylamine (B1172632) hydrochloride can produce the corresponding oxime, which is a versatile intermediate for further reactions or can be a final product itself. nih.gov

Schiff Bases: Condensation with primary amines yields imines (Schiff bases), which are important ligands in coordination chemistry and can be precursors to more complex molecules.

Alkenes: Wittig or Horner-Wadsworth-Emmons reactions can convert the aldehyde into a variety of substituted alkenes, extending the carbon skeleton.

Alcohols and Carboxylic Acids: Reduction of the aldehyde with agents like sodium borohydride (B1222165) affords the corresponding primary alcohol, while oxidation provides the carboxylic acid. These transformations open up avenues for esterification and amidation reactions.

The pyrazole ring itself, while aromatic, can undergo functionalization, although this is less common than reactions at the aldehyde. Direct C-H functionalization of pyrazoles, often catalyzed by transition metals, has emerged as a powerful tool for installing new C-C or C-heteroatom bonds. researchgate.netrsc.org This allows for late-stage modification of the pyrazole core, providing access to analogs that would be difficult to synthesize through traditional ring-formation methods. researchgate.net Electrophilic substitution reactions can also occur on the pyrazole ring, with the position of substitution being directed by the existing groups.

The methyl groups on the pyrazole ring and the phenyl group at the N1 position can also be functionalized, for example, through free-radical halogenation on the methyl groups or electrophilic substitution on the phenyl ring, further increasing the molecular diversity achievable from this scaffold.

| Functionalization Target | Reaction Type | Reagents | Product |

| Aldehyde | Oxime formation | Hydroxylamine hydrochloride, Base | Pyrazole-3-carbaldoxime |

| Aldehyde | Schiff base formation | Primary amine (e.g., Aniline) | Imine derivative |

| Aldehyde | Wittig reaction | Phosphonium ylide | Alkene derivative |

| Aldehyde | Reduction | Sodium borohydride (NaBH₄) | (Pyrazol-3-yl)methanol |

| Aldehyde | Oxidation | Potassium permanganate (B83412) (KMnO₄) | Pyrazole-3-carboxylic acid |

| Pyrazole Ring | C-H Arylation | Aryl halide, Transition metal catalyst (e.g., Pd) | Aryl-substituted pyrazole |

Synthesis of Polymeric and Supramolecular Precursors

The structural features of the this compound core make it an attractive candidate for the synthesis of polymeric and supramolecular materials. Pyrazole derivatives are known to be useful in supramolecular and polymer chemistry. mdpi.com

For supramolecular chemistry, the pyrazole ring, with its multiple nitrogen atoms, can act as a hydrogen bond donor and acceptor. These interactions can be used to direct the self-assembly of molecules into well-defined architectures like sheets, chains, or more complex 3D networks. mdpi.com The formation of supramolecular assemblies is often driven by non-covalent interactions such as hydrogen bonding and π–π stacking. mdpi.com For instance, the crystal structure of a related compound, 3-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone, reveals a three-dimensional supramolecular network interconnected by C—H⋯O hydrogen bonds and stabilized by π–π stacking interactions. nih.gov By modifying the aldehyde group into other functionalities capable of directional non-covalent interactions (e.g., carboxylic acids, amides), the target molecule can be designed as a building block for crystal engineering and the construction of novel supramolecular materials. researchgate.net

In polymer chemistry, the pyrazole aldehyde can be transformed into a polymerizable monomer. For example, converting the aldehyde to an alcohol and then esterifying it with acryloyl chloride would introduce a vinyl group, allowing it to participate in free-radical polymerization. Alternatively, the aldehyde could be used in condensation polymerization reactions. For example, reaction with a diamine could lead to the formation of polyimines. Recently, a pyrazole-based microporous organic polymer (MOP-PZ) was synthesized via the Scholl coupling of 3,5-diphenyl-1H-pyrazole, demonstrating the utility of the pyrazole core in creating porous materials for applications such as CO₂ capture. acs.org This suggests that with appropriate functionalization, this compound could serve as a monomer for the synthesis of functional polymers with tailored properties.

| Application | Key Structural Feature | Potential Modification/Reaction | Resulting Structure |

| Supramolecular Assembly | Pyrazole N-H, Carbonyl C=O | Self-assembly via hydrogen bonding | 1D chains, 2D sheets, or 3D networks |

| Supramolecular Assembly | Phenyl and Pyrazole rings | π–π stacking interactions | Stabilized crystal packing |

| Polymer Synthesis | Aldehyde group | Conversion to alcohol, then esterification with acryloyl chloride | Acrylate monomer for addition polymerization |

| Polymer Synthesis | Aldehyde group | Reaction with a diamine | Polyimine via condensation polymerization |

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment of 2,4 Dimethyl 5 Oxo 1 Phenylpyrazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure of 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For this compound, the following proton signals are expected:

Aldehyde Proton (-CHO): A highly deshielded singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen.

Phenyl Protons (-C₆H₅): A multiplet corresponding to the five protons on the phenyl ring, usually found in the aromatic region of δ 7.2-7.8 ppm. The specific pattern depends on the solvent and the electronic effects transmitted from the pyrazole (B372694) ring.

Methyl Protons (-CH₃): Two distinct singlets are anticipated for the two methyl groups attached to the pyrazole ring nitrogen (N-CH₃) and carbon (C-CH₃). These would likely appear in the δ 2.0-3.5 ppm range. Their exact chemical shifts would differ based on their position relative to the carbonyl group and the phenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Key signals for this compound would include:

Carbonyl Carbons (C=O): Two distinct signals in the highly deshielded region (δ 160-200 ppm). The aldehyde carbonyl carbon is typically found further downfield (δ 185-200 ppm) than the pyrazolone (B3327878) ring carbonyl carbon (δ 160-175 ppm).

Aromatic and Pyrazole Carbons: Signals for the carbons of the phenyl ring and the sp²-hybridized carbons of the pyrazole ring would appear in the δ 110-160 ppm range.

Methyl Carbons (-CH₃): Two signals in the upfield region of the spectrum (δ 10-40 ppm) corresponding to the two methyl groups.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 (singlet) | 185 - 200 |

| Ring Ketone (-C=O) | - | 160 - 175 |

| Phenyl (-C₆H₅) | 7.2 - 7.8 (multiplet) | 120 - 140 |

| Pyrazole Ring Carbons (C=C, C-N) | - | 110 - 160 |

| N-Methyl (-N-CH₃) | ~3.0 - 3.5 (singlet) | ~35 - 40 |

| C-Methyl (-C-CH₃) | ~2.0 - 2.5 (singlet) | ~10 - 15 |

While 1D NMR provides a list of chemical environments, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily show correlations among the protons within the phenyl ring, confirming their ortho, meta, and para relationships. The aldehyde and methyl protons, being singlets, would not show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is invaluable for unambiguously assigning the carbon signals for all protonated carbons, such as the phenyl CH groups and the methyl groups.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns.

HRMS provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₁₂H₁₂N₂O₂. The calculated monoisotopic mass is 216.0899 Da. An HRMS experiment, typically using a soft ionization technique like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. A measured m/z of 217.0972 would correspond to an exact mass of the neutral molecule that confirms the elemental composition C₁₂H₁₂N₂O₂. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to provide detailed structural information. The fragmentation pattern is a unique fingerprint of the molecule. For the [M+H]⁺ ion of this compound (precursor m/z 217.0972), characteristic fragmentation pathways can be proposed. nih.gov For example, the loss of carbon monoxide (CO) from the aldehyde group or cleavage of the methyl groups are plausible initial fragmentation steps. Analyzing the m/z values of the resulting fragments allows for the reconstruction of the molecule's connectivity and confirms the identity of the functional groups.

| Parameter | Value/Observation | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ | nih.gov |

| Exact Mass (Calculated) | 216.0899 Da | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 217.0972 | nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) | nih.gov |

| Key Fragment Ions (MS²) | Analysis of the MS² spectrum reveals specific losses corresponding to functional groups, confirming the overall structure. | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing complementary information to NMR and MS.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. A particularly intense and sharp band for the aldehyde C=O stretch is expected around 1660-1700 cm⁻¹. The C=O stretch of the pyrazolone ring ketone would likely appear at a slightly lower frequency, possibly overlapping or appearing as a shoulder. Other important absorptions include C=C and C=N stretching vibrations from the aromatic and pyrazole rings in the 1500-1600 cm⁻¹ region, and C-H stretching vibrations for the aromatic and aliphatic (methyl) groups just below and above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. The structure of this compound contains an extended conjugated system involving the phenyl ring, the pyrazole ring, and two carbonyl groups. This extensive conjugation is expected to give rise to strong π→π* transitions, likely resulting in absorption maxima in the 250-350 nm range. nih.gov Weaker n→π* transitions, associated with the lone pair electrons on the oxygen and nitrogen atoms, would be expected at longer wavelengths, but may be obscured by the more intense π→π* bands. uzh.ch The exact position and intensity of these bands are sensitive to the solvent used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique provides unequivocal data on bond lengths, bond angles, and stereochemistry, offering a complete structural picture of the molecule in its solid state. For pyrazole derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming molecular structures, understanding intermolecular interactions, and analyzing conformational features.

Detailed structural analyses of several derivatives related to this compound have been reported, revealing key insights into their solid-state architecture. For instance, the crystal structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows a significant twist between the pyrazole and phenyl rings, with a dihedral angle of 68.41 (16)°. researchgate.net The aldehyde group, however, remains nearly coplanar with the pyrazole ring. researchgate.net The crystal packing is stabilized by weak C—H⋯O and C—H⋯π interactions, which organize the molecules into a three-dimensional network. researchgate.net

In another derivative, 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde , the asymmetric unit contains two independent molecules. The dihedral angles between the phenyl and pyrazole rings in these two molecules are 86.5 (2)° and 82.3 (3)°, respectively, indicating a nearly perpendicular arrangement. ijcpa.in The crystal structure of 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone reveals that its pyrazole and oxadiazole rings are essentially planar and are inclined with respect to the benzene (B151609) ring. nih.gov The crystal packing in this case is dominated by intermolecular C—H⋯O hydrogen bonds and further stabilized by weak π–π stacking interactions. nih.gov

These studies underscore the power of X-ray crystallography to reveal subtle conformational differences and packing arrangements dictated by the specific substitution patterns on the pyrazole core.

Table 1: Crystallographic Data for Selected Pyrazole Derivatives

| Parameter | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net | 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone nih.gov | 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde ijcpa.in |

| Formula | C₁₂H₁₂N₂O | C₁₃H₁₂N₄O₃ | C₁₃H₁₄N₂O₂ |

| Molar Mass | 200.24 g/mol | 272.27 g/mol | 230.26 g/mol |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | Not Specified | Not Specified |

| a (Å) | 6.6264 (4) | 10.6525 (3) | 7.9444 (16) |

| b (Å) | 6.7497 (4) | 7.3014 (3) | 10.643 (3) |

| c (Å) | 22.6203 (12) | 15.6828 (4) | 15.053 (3) |

| α (°) | 90 | 90 | 107.732 (3) |

| β (°) | 94.785 (5) | 93.982 (1) | 102.473 (5) |

| γ (°) | 90 | 90 | 93.225 (7) |

| Volume (ų) | 1008.19 (10) | 1216.83 (7) | 1173.4 (5) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 100 | 100 | 113 |

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture, making them indispensable for assessing the purity of synthesized molecules like this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase (RP-HPLC) mode, is a powerful tool for analyzing pyrazole derivatives. researcher.life RP-HPLC separates compounds based on their hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase. For pyrazolone derivatives, various RP-HPLC methods have been developed and validated. A typical method might use a C18 column with an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. nih.govsielc.com For instance, a validated RP-HPLC method for a pyrazoline derivative used a mobile phase of 0.1% TFA and methanol (B129727) (20:80 v/v) with UV detection at 206 nm. nih.gov Such methods are validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure reliable purity assessment. researchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For some pyrazole derivatives, GC analysis can be performed, sometimes requiring derivatization to increase volatility and thermal stability. A sensitive GC assay developed for the analysis of imidazopyrazole in plasma involved extraction with methylene (B1212753) chloride, derivatization with pentafluorobenzoyl chloride, and isothermal chromatography on an OV-17 column with nitrogen-specific detection. researchgate.net This method demonstrated high sensitivity, with a practical limit of 50 ng/ml, showcasing GC's utility for trace-level analysis. researchgate.net

Table 2: Example Chromatographic Conditions for Pyrazole Derivative Analysis

| Parameter | RP-HPLC Method for a Pyrazolone Derivative researchgate.netsielc.com | GC Method for Imidazopyrazole researchgate.net |

| Technique | Reversed-Phase High-Performance Liquid Chromatography | Gas Chromatography |

| Stationary Phase (Column) | Shim-pack GIST C18 (5 µm, 150 x 4.6 mm) or Luna 5µ C18 | OV-17 |

| Mobile Phase / Carrier Gas | Acetonitrile and 0.1% TFA in water (75:25 v/v) | Nitrogen |

| Flow Rate | 0.5 - 1.0 mL/min | Not Specified |

| Detection | Photodiode Array (PDA) at 333 nm or UV at 237 nm | Nitrogen-Specific Detection (NPD) |

| Temperature | Ambient (e.g., 25 ± 2ºC) | Isothermal |

| Key Application | Purity determination, quantification, stability testing | Pharmacokinetic studies, trace analysis in plasma |

Elemental Analysis Techniques

Elemental analysis, also known as combustion analysis, is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This method provides critical evidence for a compound's empirical formula. The process involves combusting a small, precisely weighed sample of the substance in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The resulting mass of each element is then used to calculate its percentage in the original sample.

The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement, typically within a ±0.4% margin, is considered strong confirmation of the compound's elemental composition and purity.

For example, the elemental analysis of N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide , a derivative of the pyrazole family, yielded results that were in excellent agreement with the calculated values for its proposed formula, C₁₈H₁₇N₅O₂S. This concordance validates the assigned molecular formula and indicates a high degree of purity for the synthesized compound.

Table 3: Elemental Analysis Data for a Pyrazole Derivative

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 58.84 | 58.86 |

| Hydrogen (H) | 4.66 | 4.63 |

| Nitrogen (N) | 19.06 | 19.10 |

| Sulfur (S) | 8.73 | 8.71 |

Theoretical and Computational Investigations of 2,4 Dimethyl 5 Oxo 1 Phenylpyrazole 3 Carbaldehyde

Quantum Chemical Calculation Approaches

Quantum chemical calculations are at the forefront of computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can elucidate a variety of molecular properties.

For a related compound, (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set were performed to optimize the molecular geometry and determine various properties asrjetsjournal.org. Such studies typically yield:

Geometric Properties: Optimized bond lengths, bond angles, and dihedral angles that describe the molecule's three-dimensional structure.

Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the molecule.

Reactivity Descriptors: Parameters derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These include ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index, which help in predicting the molecule's reactivity asrjetsjournal.org.

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the charge distribution within a molecule and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions asrjetsjournal.org.

A DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, for instance, used the B3LYP/6-31G(d) level of theory to determine its stable geometry, vibrational frequencies, and electronic properties, revealing high electronic stability and potential for optoelectronic applications nih.gov.

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. |

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation encompass a broader range of computational techniques that can be used to study molecules and molecular systems. For a molecule like 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde, these methods could be used to study its interactions with other molecules, such as solvents or biological macromolecules.

Methodologies include:

Molecular Docking: A method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug design, where the molecule of interest (ligand) is "docked" into the active site of a protein.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of a molecular system. They can provide insights into the conformational changes of the molecule, its diffusion in a solvent, and its interactions with its environment over time.

Reaction Pathway Elucidation and Transition State Analysis through Computation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates along the reaction coordinate.

Transition State (TS) Searching: Locating the transition state, which is the highest energy point along the reaction pathway. The structure of the TS provides crucial information about the mechanism of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to confirm that the identified transition state correctly connects the reactants and products.

For pyrazole (B372694) derivatives, computational methods can be used to study reactions such as electrophilic substitution, cycloadditions, or the reactions of the carbaldehyde group. For instance, the Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes, and computational studies could be used to investigate its mechanism in detail nih.govresearchgate.netnuph.edu.uaresearchgate.net.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used, often in conjunction with DFT, to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule asrjetsjournal.org. These predicted shifts can be compared with experimental data to aid in the assignment of signals.

Vibrational Frequencies: The calculation of vibrational frequencies (e.g., for IR and Raman spectroscopy) is a standard output of geometry optimization calculations. The predicted frequencies and their corresponding vibrational modes can be used to assign the peaks in an experimental IR or Raman spectrum asrjetsjournal.org.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies and oscillator strengths of electronic transitions nih.gov.

Table 2: Examples of Predictable Spectroscopic Parameters (Note: This table is for illustrative purposes, as specific data for the target compound is not available.)

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| NMR | ¹H and ¹³C Chemical Shifts | GIAO, DFT |

| Infrared (IR) | Vibrational Frequencies | DFT, Ab initio |

| UV-Vis | Electronic Transition Energies (λmax) | TD-DFT |

Conformational Analysis and Tautomeric Equilibrium Studies

Many molecules can exist in different spatial arrangements called conformations, or as different structural isomers called tautomers. Computational chemistry is well-suited to study these phenomena.

Conformational Analysis: This involves identifying the different stable conformations of a molecule and determining their relative energies. For this compound, this would involve studying the rotation around the single bonds, for example, the bond connecting the phenyl group to the pyrazole ring. The dihedral angle between these rings is a key conformational parameter that has been determined for similar structures nih.govnih.gov.

Tautomeric Equilibrium: Pyrazolones are known to exhibit tautomerism, potentially existing in OH, NH, and CH forms clockss.org. Computational methods can be used to calculate the relative energies of these different tautomers in the gas phase and in different solvents (using solvent models). This allows for the prediction of the most stable tautomer and the equilibrium constant between them. Studies on related phenylpyrazoles have used both experimental (NMR) and computational approaches to investigate their tautomeric equilibria nih.govfu-berlin.de.

Applications of 2,4 Dimethyl 5 Oxo 1 Phenylpyrazole 3 Carbaldehyde in Advanced Chemical Sciences and Materials Technology

Utilization as a Key Intermediate in Complex Organic Synthesis

2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde serves as a versatile precursor in the construction of a wide array of heterocyclic compounds. The presence of the aldehyde group allows for a variety of chemical transformations, including condensation and cyclization reactions, making it a valuable synthon for medicinal and materials chemistry.

The reactivity of the carbaldehyde function enables its participation in multicomponent reactions, facilitating the efficient, one-pot synthesis of complex molecular frameworks. This approach is highly valued in modern organic synthesis for its atom economy and reduced environmental impact. For instance, pyrazole (B372694) aldehydes are key starting materials for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are scaffolds of interest in pharmaceutical research. The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes, which are then used to build more complex heterocyclic systems. researchgate.netbohrium.com

Integration into Novel Organic Materials

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for incorporation into advanced organic materials.

Precursors for Dyes and Pigments

The pyrazole moiety is a well-established component in the design of chromophores. Derivatives of this compound are utilized as coupling components in the synthesis of azo dyes. The reaction of the active methylene (B1212753) group in the pyrazolone (B3327878) ring with diazonium salts leads to the formation of brightly colored azo compounds with potential applications in the textile and paint industries. These pyrazole-based azo dyes are known for their good fastness and stability. rsc.org

The synthesis of these dyes often involves the diazotization of an aromatic amine followed by a coupling reaction with a pyrazolone derivative. The resulting azo dyes exhibit a range of colors depending on the specific substituents on the aromatic rings.

Building Blocks for Optoelectronic Materials (e.g., OLEDs)

Derivatives of pyrazole, particularly pyrazolines, have garnered significant interest for their application in organic light-emitting diodes (OLEDs). These compounds can function as emissive materials or as hole-transporting layers within the device architecture. The inherent fluorescence of some pyrazoline derivatives makes them suitable for use as blue-emitting materials in OLEDs. nih.gov

The design of host materials for phosphorescent OLEDs has also incorporated pyrazole-containing fragments. These materials are engineered to have high triplet energies, which is a crucial requirement for efficient energy transfer to the phosphorescent dopant. The thermal stability and amorphous nature of these pyrazole-based hosts contribute to the longevity and performance of the OLED devices. uobaghdad.edu.iq

Components in Supramolecular Architectures

The nitrogen atoms within the pyrazole ring of this compound and its derivatives can act as coordination sites for metal ions. This property allows for their use as building blocks in the construction of supramolecular assemblies. The formation of coordination complexes can lead to the self-assembly of intricate one-, two-, or three-dimensional structures. nih.gov

Role as a Ligand in Catalysis and Coordination Chemistry

The pyrazole nucleus is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. The Schiff bases derived from this compound are of particular importance. These are typically synthesized through the condensation reaction of the aldehyde with a primary amine. nih.govnih.gov

The resulting Schiff base ligands can form stable complexes with a range of transition metals, including manganese, cobalt, nickel, copper, and zinc. nih.govnih.gov These metal complexes have been investigated for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyrazole and amine moieties, allowing for the optimization of the catalyst's performance. The flexibility in the design of pyrazole-based ligands has led to their application in diverse areas of homogeneous catalysis. scispace.com

| Metal Ion | Coordination Complex | Potential Application |

| Mn(II) | [Mn(L)2Cl2] | Catalysis |

| Co(II) | [Co(L)2Cl2] | Catalysis |

| Ni(II) | [Ni(L)2Cl2] | Catalysis |

| Cu(II) | [Cu(L)2Cl2] | Catalysis |

| Zn(II) | [Zn(L)2Cl2] | Catalysis |

L represents the Schiff base ligand derived from this compound.

Analytical Reagents for Chemical Detection Systems (Non-Biological)

Derivatives of pyrazole have shown significant promise as chemosensors for the detection of metal ions. The ability of the pyrazole ring and associated functional groups to selectively bind with specific metal ions forms the basis of these detection systems. This interaction often leads to a measurable change in the photophysical properties of the molecule, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor).

Schiff bases derived from pyrazole aldehydes are particularly effective in this regard. The imine nitrogen and other donor atoms in the molecule can coordinate with metal ions, leading to a selective response. For example, pyrazole-based chemosensors have been developed for the detection of Cu2+, Fe3+, and other environmentally and biologically relevant metal ions. The high sensitivity and selectivity of these sensors make them valuable tools for analytical chemistry.

| Analyte | Sensor Type | Detection Principle |

| Cu2+ | Colorimetric | Change in absorption spectrum upon complexation. |

| Fe3+ | Fluorescent | "Turn-on" fluorescence upon binding. scispace.com |

| Zn2+/Cd2+ | Fluorescent | Selective fluorescence enhancement. scispace.com |

Future Research Directions and Emerging Trends for 2,4 Dimethyl 5 Oxo 1 Phenylpyrazole 3 Carbaldehyde

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that may involve harsh solvents and significant energy consumption. sci-hub.se A major emerging trend is the shift towards green chemistry principles to minimize environmental impact. tandfonline.com Future research for synthesizing 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde and its analogs will likely focus on methodologies that are both efficient and environmentally benign.

Key areas of development include:

Solvent-Free Reactions: Techniques such as grinding and ball milling are gaining traction for the synthesis of N-acyl pyrazoles, eliminating the need for hazardous organic solvents. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication have been shown to accelerate reaction times and improve yields in pyrazole synthesis, often with reduced energy consumption compared to conventional heating. nih.gov

Green Solvents: The use of water, ionic liquids, or glycerol-water mixtures as reaction media presents a more sustainable alternative to volatile organic compounds. nih.govthieme-connect.com

Eco-Friendly Catalysts: Research into reusable, solid-supported catalysts like clays (B1170129) (e.g., montmorillonite (B579905) K10) or silica-supported sulfuric acid is aimed at simplifying purification processes and reducing chemical waste. thieme-connect.com

| Methodology | Conventional Approach | Sustainable Alternative | Key Advantages |

| Solvent | Toluene, Acetonitrile (B52724), Dichloromethane tandfonline.com | Water, Ethanol, Solvent-free conditions tandfonline.comnih.gov | Reduced environmental toxicity, cost savings. |

| Energy Source | Conventional reflux heating | Microwave irradiation, Ultrasonication nih.gov | Faster reaction times, lower energy use. |

| Catalyst | Stoichiometric acid/base catalysts | Reusable solid acids, Ionic liquids, Biocatalysts thieme-connect.com | Catalyst recovery, reduced waste streams. |

| Reaction Time | Several hours to days | Minutes to a few hours nih.gov | Increased process efficiency. |

Exploration of Unprecedented Reactivity and Reaction Pathways

The this compound scaffold contains multiple reactive sites, including the aldehyde group, the pyrazolone (B3327878) ring, and the N-phenyl substituent. Future research is expected to uncover novel transformations and reaction pathways, expanding its utility as a synthetic building block. Pyrazole-3(4)-carbaldehydes are recognized as versatile precursors for a wide array of biologically active compounds. umich.edu

Emerging areas of exploration include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that utilize the aldehyde functionality to construct complex molecular architectures, such as pyrano[2,3-c]pyrazoles, is a highly efficient strategy. nih.gov

Domino Reactions: Investigating catalytic domino sequences that initiate at the carbaldehyde group to induce a cascade of bond-forming events could lead to the rapid assembly of novel fused heterocyclic systems.

C-H Activation: Exploring direct functionalization of the pyrazole or N-phenyl rings through transition-metal-catalyzed C-H activation would provide new, atom-economical routes to novel derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could unlock unique reaction pathways for the aldehyde group or the pyrazole core that are inaccessible through traditional thermal methods.

Rational Design of Derivatives with Tunable Chemical Functionalities

The rational design of new derivatives is a cornerstone of modern chemistry, allowing for the fine-tuning of molecular properties for specific applications in materials science and medicinal chemistry. frontiersin.org By systematically modifying the structure of this compound, researchers can modulate its electronic, steric, and physicochemical properties.

Future design strategies will likely focus on:

Substitution on the N-phenyl Ring: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its reactivity and intermolecular interactions.

Modification of the Aldehyde Group: Converting the aldehyde into other functional groups (e.g., imines, oximes, hydrazones, or nitriles) serves as a gateway to a vast chemical space of new compounds with diverse functionalities. bohrium.comresearchgate.net

Functionalization at the N-Methyl Groups: While challenging, selective functionalization of the methyl groups could provide a novel vector for introducing chemical diversity and creating more complex three-dimensional structures.

Hybrid Molecule Synthesis: Tethering the pyrazole scaffold to other pharmacophores or functional moieties is a promising strategy for creating hybrid molecules with unique or enhanced properties. mdpi.com

Advanced Characterization Techniques for Intricate Structural Features

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to unambiguously determine their structures becomes paramount. While standard techniques like ¹H and ¹³C NMR are routine, future research will increasingly rely on a suite of advanced methods.

Key characterization trends include:

2D NMR Spectroscopy: Techniques such as HSQC, HMBC, and NOESY are essential for confirming atomic connectivity and elucidating through-space relationships, which is critical for determining the precise stereochemistry and conformation of complex derivatives. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of crystalline solids, providing precise bond lengths, angles, and information on intermolecular packing. nih.govkfupm.edu.sa

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the elemental composition of novel compounds, providing a highly accurate mass measurement that supports structural assignments. mdpi.com

Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) will be crucial for characterizing their stereochemical properties.

| Technique | Information Provided | Application for Pyrazole Derivatives |

| 2D NMR (HMBC, NOESY) | Through-bond and through-space atomic correlations. mdpi.com | Confirming substituent positions and stereochemistry. |

| X-Ray Crystallography | Precise 3D molecular structure and crystal packing. kfupm.edu.sa | Unambiguous structure determination of novel compounds. |

| HRMS | Exact molecular formula determination. mdpi.com | Confirmation of elemental composition. |

| Computational Spectroscopy | Prediction of spectral data (NMR, IR) to aid in interpretation. | Correlating experimental data with theoretical models. |

Predictive Computational Design of Novel Pyrazole-Based Systems

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. eurasianjournals.com In the context of this compound, computational methods can guide synthetic efforts by predicting the properties and reactivity of yet-to-be-synthesized derivatives.

Future computational approaches will likely involve:

Density Functional Theory (DFT): DFT calculations will be used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity indices of the molecule, providing insights into its chemical behavior and predicting the outcomes of potential reactions. eurasianjournals.com

Molecular Docking: In medicinal chemistry applications, molecular docking studies can predict the binding modes and affinities of pyrazole derivatives to specific biological targets, guiding the design of compounds with desired activities. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape and dynamic behavior of pyrazole derivatives, offering a deeper understanding of their interactions with other molecules or materials over time. eurasianjournals.commdpi.com